molecular formula C11H11F3O B7938429 1-(4-Trifluoromethyl-phenyl)-cyclobutanol

1-(4-Trifluoromethyl-phenyl)-cyclobutanol

Cat. No.: B7938429
M. Wt: 216.20 g/mol
InChI Key: NKUGRQWBZQKBPO-UHFFFAOYSA-N
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Description

1-(4-Trifluoromethyl-phenyl)-cyclobutanol is an organic compound that features a cyclobutanol ring substituted with a 4-trifluoromethyl-phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Trifluoromethyl-phenyl)-cyclobutanol can be achieved through several methods. One common approach involves the cyclization of 4-trifluoromethyl-phenyl-substituted precursors under specific conditions. For instance, the reduction of 4-(trifluoromethyl)acetophenone using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) can yield the desired cyclobutanol derivative .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of biocatalysts to enhance the efficiency and selectivity of the reaction. Recombinant Escherichia coli cells have been employed to catalyze the asymmetric reduction of 4-(trifluoromethyl)acetophenone, resulting in high yields and enantiomeric excess .

Chemical Reactions Analysis

Types of Reactions

1-(4-Trifluoromethyl-phenyl)-cyclobutanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can yield alcohols or other reduced derivatives.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Electrophilic aromatic substitution reactions often utilize reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield 4-trifluoromethyl-benzaldehyde or 4-trifluoromethyl-benzoic acid .

Scientific Research Applications

1-(4-Trifluoromethyl-phenyl)-cyclobutanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Trifluoromethyl-phenyl)-cyclobutanol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Trifluoromethyl-phenyl)-cyclobutanol is unique due to its cyclobutanol ring, which imparts distinct chemical and physical properties. This structural feature differentiates it from other trifluoromethyl-phenyl compounds and contributes to its specific reactivity and applications .

Properties

IUPAC Name

1-[4-(trifluoromethyl)phenyl]cyclobutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O/c12-11(13,14)9-4-2-8(3-5-9)10(15)6-1-7-10/h2-5,15H,1,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKUGRQWBZQKBPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=CC=C(C=C2)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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